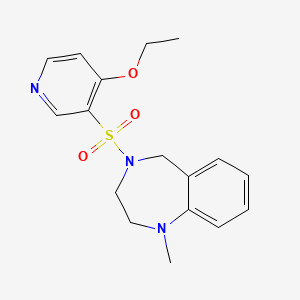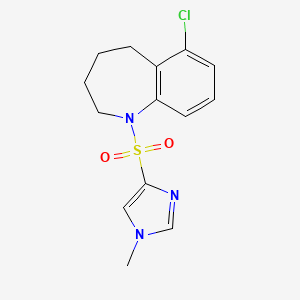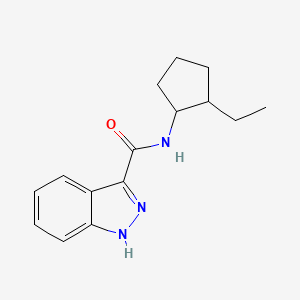![molecular formula C15H18ClN3O3 B7359614 1-[4-Chloro-3-(3-methylmorpholine-4-carbonyl)phenyl]imidazolidin-2-one](/img/structure/B7359614.png)
1-[4-Chloro-3-(3-methylmorpholine-4-carbonyl)phenyl]imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-Chloro-3-(3-methylmorpholine-4-carbonyl)phenyl]imidazolidin-2-one, also known as CMI, is a synthetic compound that has been widely used in scientific research. CMI is a small molecule inhibitor that targets specific enzymes and receptors in biological systems.
Wirkmechanismus
The mechanism of action of 1-[4-Chloro-3-(3-methylmorpholine-4-carbonyl)phenyl]imidazolidin-2-one involves its binding to specific enzymes and receptors in biological systems. 1-[4-Chloro-3-(3-methylmorpholine-4-carbonyl)phenyl]imidazolidin-2-one binds to the active site of phosphodiesterases and adenosine receptors, thereby inhibiting their activity. This results in an increase in the levels of cyclic nucleotides and a decrease in the levels of adenosine, which can have various biochemical and physiological effects.
Biochemical and Physiological Effects:
1-[4-Chloro-3-(3-methylmorpholine-4-carbonyl)phenyl]imidazolidin-2-one has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of cyclic nucleotides, which can lead to vasodilation, inhibition of platelet aggregation, and relaxation of smooth muscle cells. 1-[4-Chloro-3-(3-methylmorpholine-4-carbonyl)phenyl]imidazolidin-2-one has also been shown to decrease the levels of adenosine, which can lead to increased neurotransmitter release and increased vascular tone.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-Chloro-3-(3-methylmorpholine-4-carbonyl)phenyl]imidazolidin-2-one has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high degree of selectivity for specific enzymes and receptors, which allows for the investigation of specific biological pathways. However, 1-[4-Chloro-3-(3-methylmorpholine-4-carbonyl)phenyl]imidazolidin-2-one also has some limitations. It can be difficult to determine the optimal concentration of 1-[4-Chloro-3-(3-methylmorpholine-4-carbonyl)phenyl]imidazolidin-2-one for use in experiments, and it can have off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of 1-[4-Chloro-3-(3-methylmorpholine-4-carbonyl)phenyl]imidazolidin-2-one in scientific research. One direction is the investigation of the effects of 1-[4-Chloro-3-(3-methylmorpholine-4-carbonyl)phenyl]imidazolidin-2-one on other enzymes and receptors in biological systems. Another direction is the development of more potent and selective inhibitors based on the structure of 1-[4-Chloro-3-(3-methylmorpholine-4-carbonyl)phenyl]imidazolidin-2-one. Additionally, the use of 1-[4-Chloro-3-(3-methylmorpholine-4-carbonyl)phenyl]imidazolidin-2-one in animal models of disease could provide valuable insights into the role of specific enzymes and receptors in disease pathogenesis.
Conclusion:
In conclusion, 1-[4-Chloro-3-(3-methylmorpholine-4-carbonyl)phenyl]imidazolidin-2-one is a synthetic compound that has been widely used in scientific research as a tool to investigate the function of specific enzymes and receptors. It has a high degree of selectivity for specific targets, and its use has provided valuable insights into the function of biological systems. Further research on 1-[4-Chloro-3-(3-methylmorpholine-4-carbonyl)phenyl]imidazolidin-2-one and its derivatives could lead to the development of new therapies for a variety of diseases.
Synthesemethoden
1-[4-Chloro-3-(3-methylmorpholine-4-carbonyl)phenyl]imidazolidin-2-one can be synthesized through a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with 3-methylmorpholine and subsequent reduction of the nitro group to an amino group. The resulting compound is then reacted with 2-oxo-1,2,3,4-tetrahydroimidazole to form 1-[4-Chloro-3-(3-methylmorpholine-4-carbonyl)phenyl]imidazolidin-2-one.
Wissenschaftliche Forschungsanwendungen
1-[4-Chloro-3-(3-methylmorpholine-4-carbonyl)phenyl]imidazolidin-2-one has been widely used in scientific research as a tool to investigate the function of specific enzymes and receptors. It has been shown to inhibit the activity of phosphodiesterases, which are enzymes that degrade cyclic nucleotides and play a role in cell signaling pathways. 1-[4-Chloro-3-(3-methylmorpholine-4-carbonyl)phenyl]imidazolidin-2-one has also been shown to inhibit the activity of adenosine receptors, which are G protein-coupled receptors that play a role in regulating neurotransmitter release and vascular tone.
Eigenschaften
IUPAC Name |
1-[4-chloro-3-(3-methylmorpholine-4-carbonyl)phenyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3/c1-10-9-22-7-6-18(10)14(20)12-8-11(2-3-13(12)16)19-5-4-17-15(19)21/h2-3,8,10H,4-7,9H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBGAAWBKGILGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)C2=C(C=CC(=C2)N3CCNC3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]ethylsulfonyl]acetic acid](/img/structure/B7359535.png)
![N-[1-(2-hydroxyethyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7359540.png)
![N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7359545.png)

![3-Methyl-5-[4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B7359552.png)


![[6-(4-Tert-butyl-3-hydroxypiperidin-1-yl)pyridin-3-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7359572.png)

![3-[2-[(1,1-Dioxothian-4-yl)methylamino]-1-hydroxypropan-2-yl]phenol](/img/structure/B7359584.png)
![N-[(3-fluoro-4-hydroxyphenyl)methyl]-3-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)propanamide](/img/structure/B7359590.png)

![(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)-[2-(1-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B7359627.png)
